REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([O-:8])=[C:4]([Br:9])[C:3]=1[Br:10].[N:11]1[C:18](Cl)=[N:17][C:15](Cl)=[N:14][C:12]=1Cl.[Br:20][C:21]1[CH:26]=[CH:25][C:24]([OH:27])=[C:23]([Br:28])[C:22]=1[Br:29]>>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][C:12]2[N:14]=[C:15]([O:27][C:24]3[CH:25]=[CH:26][C:21]([Br:20])=[C:22]([Br:29])[C:23]=3[Br:28])[N:17]=[C:18]([O:8][C:5]3[CH:6]=[CH:7][C:2]([Br:1])=[C:3]([Br:10])[C:4]=3[Br:9])[N:11]=2)=[C:4]([Br:9])[C:3]=1[Br:10]
|
Name
|
tribromophenolate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=C(C=C1)[O-])Br)Br
|
Name
|
tertiary amine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=C(Cl)N=C(Cl)N=C1Cl
|
Name
|
tertiary amine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=C(Cl)N=C(Cl)N=C1Cl
|
Name
|
tribromophenolate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=C(C=C1)[O-])Br)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=C(Cl)N=C(Cl)N=C1Cl
|
Name
|
tertiary amine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
tertiary amine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=C(Cl)N=C(Cl)N=C1Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=C(Cl)N=C(Cl)N=C1Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=C(C=C1)O)Br)Br
|
Name
|
tertiary amine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
tribromophenolate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=C(C=C1)[O-])Br)Br
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
adding
|
Type
|
ADDITION
|
Details
|
adding
|
Type
|
ADDITION
|
Details
|
addition
|
Type
|
CUSTOM
|
Details
|
the non-hydrophilic solvent is removed from the reaction system at atmospheric or subatmospheric pressure
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C(=C(OC2=NC(=NC(=N2)OC2=C(C(=C(C=C2)Br)Br)Br)OC2=C(C(=C(C=C2)Br)Br)Br)C=C1)Br)Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |